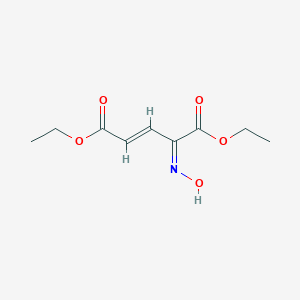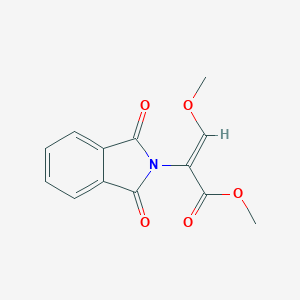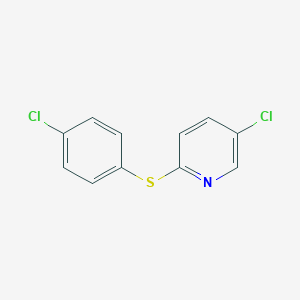![molecular formula C18H19ClN2O2S2 B296122 N-(4-chlorophenyl)-N'-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamimidothioic acid](/img/structure/B296122.png)
N-(4-chlorophenyl)-N'-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamimidothioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-N'-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamimidothioic acid, also known as CBT-1, is a novel compound that has been developed as a potential therapeutic agent for various neurological disorders. This compound has been found to exhibit a wide range of pharmacological activities, including anxiolytic, antidepressant, and antipsychotic effects.
Mécanisme D'action
The exact mechanism of action of N-(4-chlorophenyl)-N'-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamimidothioic acid is not fully understood, but it is believed to act as a partial agonist at the GABA-A receptor, which is the primary inhibitory neurotransmitter in the brain. This action may be responsible for the anxiolytic and antidepressant effects of this compound.
Biochemical and Physiological Effects:
This compound has been found to modulate the activity of several neurotransmitter systems, including dopamine, serotonin, and glutamate. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a critical role in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-chlorophenyl)-N'-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamimidothioic acid is its selectivity for the GABA-A receptor, which makes it a potentially safer and more effective therapeutic agent compared to other drugs that target multiple neurotransmitter systems. However, the limitations of this compound include its poor solubility in water and its relatively short half-life, which may limit its effectiveness in clinical settings.
Orientations Futures
There are several potential future directions for the research and development of N-(4-chlorophenyl)-N'-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamimidothioic acid. One area of interest is the potential use of this compound in the treatment of post-traumatic stress disorder (PTSD), which is a debilitating condition that affects millions of people worldwide. Another potential direction is the development of more potent and selective analogs of this compound, which may have improved pharmacological properties and a wider range of therapeutic applications.
In conclusion, this compound is a novel compound that has shown promise as a potential therapeutic agent for various neurological disorders. Its selective action at the GABA-A receptor and its ability to modulate multiple neurotransmitter systems make it a unique and potentially valuable addition to the arsenal of drugs used to treat anxiety, depression, and other related conditions. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential therapeutic applications in clinical settings.
Méthodes De Synthèse
The synthesis of N-(4-chlorophenyl)-N'-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamimidothioic acid involves a multi-step process that includes the condensation of 4-chlorobenzenesulfonyl chloride with 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid, followed by the reaction of the resulting intermediate with ethyl carbamate and thiourea. The final product is obtained by acid hydrolysis of the ethyl ester group.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-N'-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamimidothioic acid has been extensively studied for its potential therapeutic applications in various neurological disorders, including anxiety, depression, and schizophrenia. Several preclinical studies have demonstrated the anxiolytic and antidepressant effects of this compound in animal models, suggesting its potential use in the treatment of anxiety and depression.
Propriétés
Formule moléculaire |
C18H19ClN2O2S2 |
|---|---|
Poids moléculaire |
394.9 g/mol |
Nom IUPAC |
ethyl 2-[(4-chlorophenyl)carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C18H19ClN2O2S2/c1-2-23-17(22)15-13-5-3-4-6-14(13)25-16(15)21-18(24)20-12-9-7-11(19)8-10-12/h7-10H,2-6H2,1H3,(H2,20,21,24) |
Clé InChI |
LSRZSDKWRMQECX-UHFFFAOYSA-N |
SMILES isomérique |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=S)NC3=CC=C(C=C3)Cl |
SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=S)NC3=CC=C(C=C3)Cl |
SMILES canonique |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=S)NC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-({10-[(3-Carboxyacryloyl)oxy]decyl}oxy)-4-oxobut-2-enoic acid](/img/structure/B296039.png)
![N~6~-[(2,2,2-trichloroethoxy)carbonyl]lysine](/img/structure/B296040.png)
![N~5~-[(2,2,2-trichloroethoxy)carbonyl]ornithine](/img/structure/B296041.png)
![2-{[(Diethylboryl)oxy]carbonyl}pyrrolidine](/img/structure/B296042.png)
![3-{[(4-methyl-5-oxo-2,5-dihydro-2-furanyl)oxy]methylene}-4-phenyldihydro-2(3H)-furanone](/img/structure/B296045.png)
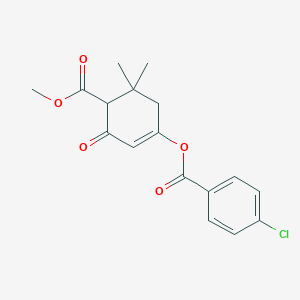
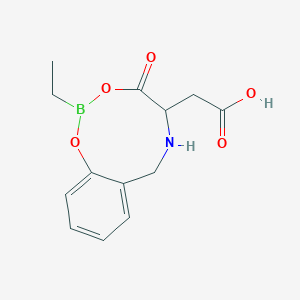
![Dimethyl 2-[(4-methoxybenzoyl)oxy]malonate](/img/structure/B296050.png)
![Methyl 2-[(4-methyl-5-oxo-2,5-dihydro-2-furanyl)oxy]benzoate](/img/structure/B296051.png)
![1-[(Diphenylboryl)oxy]-1-oxo-3-phenyl-2-propanamine](/img/structure/B296055.png)
![2-Amino-3-[(diethylboryl)oxy]-3-oxo-1-propanethiol](/img/structure/B296056.png)
